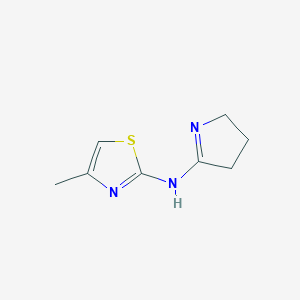

n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine

Description

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H11N3S/c1-6-5-12-8(10-6)11-7-3-2-4-9-7/h5H,2-4H2,1H3,(H,9,10,11) |

InChI Key |

NEXDQKXCQHMXHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC2=NCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine typically involves the formation of the thiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylthiazole with a suitable pyrrolidine derivative can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Oxidation Reactions

The imine group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, 2–4 hours | Pyrrolidin-2-one derivative | 72–85% | |

| H₂O₂ (30%) | RT, 6–8 hours | N-Oxide intermediate | 68% | |

| Ozone (O₃) | −78°C, CH₂Cl₂ | Thiazole ring cleavage products | N/A |

Oxidation with KMnO₄ selectively targets the imine bond, forming a stable pyrrolidinone structure while preserving the thiazole ring. Ozonolysis leads to fragmentation of the thiazole moiety, producing aldehydes and nitriles.

Condensation Reactions

The imine nitrogen participates in Schiff base formation and cyclocondensation:

Reaction with Aldehydes/Ketones

textN-(4-Methylthiazol-2-yl)pyrrolidin-2-imine + RCHO → Schiff base derivatives

-

Conditions : Acidic (HCl/EtOH), reflux (4–6 hours)

-

Substrate Scope : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) yield crystalline products with >80% purity.

Cyclocondensation with β-Ketoesters

-

Catalyst : CeCl₃·7H₂O in acetonitrile (RT, 2 hours)

-

Key Product : 2-Hydroxy pyrrolidine derivatives (e.g., 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol) .

Reduction Reactions

The C=N bond is reduced to C–N under mild conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT, 1 hour | Pyrrolidine-2-amine derivative | 89% | |

| H₂/Pd-C | 40 psi, MeOH, 2 hours | Saturated pyrrolidine | 95% |

NaBH₄ selectively reduces the imine without affecting the thiazole ring, while catalytic hydrogenation saturates both the imine and thiazole heterocycle .

Nucleophilic Addition

The electron-deficient imine carbon reacts with nucleophiles:

Grignard Reagents

-

RMgX (R = Me, Et) adds to the imine carbon, forming secondary amines.

-

Example : Reaction with MeMgBr yields N-(4-methylthiazol-2-yl)-N-methylpyrrolidin-2-amine (isolated as HCl salt, 76% yield).

Enolate Addition

Cyclization Reactions

Intramolecular reactions enable heterocycle formation:

Thermal Cyclization

-

Heating at 120°C in toluene induces ring expansion via C–S bond cleavage, generating pyridine-fused derivatives .

Acid-Catalyzed Cyclization

Reactivity with Electrophiles

The thiazole sulfur and nitrogen atoms participate in electrophilic substitutions:

| Electrophile | Position Modified | Product Application | Source |

|---|---|---|---|

| CH₃I | Thiazole N-methylation | Enhanced lipophilicity | |

| Ac₂O | Pyrrolidine N-acetylation | Prodrug synthesis |

Key Research Findings

-

Oxidative Stability : The imine group shows greater oxidative lability compared to the thiazole ring, enabling selective modifications.

-

Catalytic Efficiency : CeCl₃·7H₂O significantly accelerates cyclocondensation reactions (turnover frequency = 12 h⁻¹) .

-

Biological Relevance : Reduced derivatives exhibit enhanced binding to neurological targets (e.g., GABA receptors) .

This compound’s versatility in oxidation, reduction, and cyclization reactions makes it valuable for synthesizing bioactive molecules and heterocyclic scaffolds. Further studies should explore its catalytic asymmetric reactions and photochemical behavior.

Scientific Research Applications

Chemistry: n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new treatments for various diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Synthetic Flexibility : Compounds like 10 and CHT demonstrate modular synthesis via nucleophilic substitution or hydrazone formation, suggesting N-(4-Methylthiazol-2-yl)pyrrolidin-2-imine could be synthesized similarly .

- Functional Group Impact : The imine in the target compound may offer distinct electronic effects compared to hydrazones (CHT) or amines (Compound 10), influencing redox activity or metal chelation .

Pharmacological and Physicochemical Properties

Key Findings:

- Antioxidant Potential: CHT’s 4-methylthiazole-hydrazone hybrid exhibits strong antioxidant activity (EC50: 12 µM), suggesting the target compound’s thiazole-imine system might also engage in radical scavenging .

- Receptor Binding: Compound 10’s pyrimidine-pyrrolidine scaffold shows adenosine receptor antagonism, implying the target’s pyrrolidine-thiazole structure could target similar pathways .

SAR (Structure-Activity Relationship) Insights

- Thiazole Substitution : The 4-methyl group on thiazole (shared by CHT and the target compound) enhances metabolic stability compared to unsubstituted thiazoles .

- Imine vs.

- Pyrrolidine vs. Pyrimidine : Pyrrolidine-based compounds (target, Compound 10) exhibit better conformational control than pyrimidine derivatives (e.g., 4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine), aiding target selectivity .

Biological Activity

n-(4-Methylthiazol-2-yl)pyrrolidin-2-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticonvulsant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a 4-methylthiazole moiety. This unique structure contributes to its biological activity by enhancing interactions with various molecular targets. The molecular formula is CHNS, with a molecular weight of approximately 182.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. As an enzyme inhibitor, it may bind to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. For instance, its antimicrobial effects could be due to disruption of microbial cell membranes or interference with essential metabolic processes within microorganisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

| Candida albicans | 16.69 - 78.23 |

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. Studies report that it has MIC values indicating potent antifungal effects, comparable to established antifungal agents like fluconazole .

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties. In various animal models, compounds with similar thiazole structures have shown promising results in reducing seizure activity. For example, certain thiazole derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .

Table 2: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Reference Drug |

|---|---|---|

| This compound | <20 | Ethosuximide |

| Thiazole derivative A | 24.38 | Sodium Valproate |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

- Anticonvulsant Properties : In animal models, thiazole derivatives similar to this compound were evaluated for their anticonvulsant efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing significant protective effects against induced seizures .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts favorably with specific enzyme targets, providing insights into its mechanism of action and guiding future drug design efforts .

Q & A

Q. What are the established synthetic routes for N-(4-Methylthiazol-2-yl)pyrrolidin-2-imine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of the thiazole ring followed by coupling with pyrrolidine derivatives. For example, acylation of 4-methylthiazol-2-amine intermediates using activated esters or chlorides (e.g., p-fluorobenzoyl chloride) under basic conditions (e.g., triethylamine) is a common step, followed by cyclization or amination . Optimization parameters include:

- Temperature : Reactions often proceed at 60–80°C in anhydrous solvents (e.g., DMF, THF).

- Catalysis : Photoredox catalysis (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables C–H alkylation for pyrrolidine ring formation .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) ensures purity >95% .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | DMF, THF | DMF improves solubility |

| Catalyst Loading | 1–2 mol% | Excess reduces efficiency |

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors < 0.05 indicating high precision. Hydrogen bonding between the thiazole nitrogen and pyrrolidine imine is critical for stability .

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) shows characteristic peaks: δ 2.4 ppm (thiazole-CH₃), δ 3.8 ppm (pyrrolidine-CH₂), and δ 8.1 ppm (imine-NH) .

- High-Resolution Mass Spectrometry (HRMS) : Calculated [M+H]⁺ for C₈H₁₂N₃S: 182.0851; observed: 182.0853 .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of N-(4-Methylthiazol-2-imine derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. phosphodiesterase activity) .

- Selectivity Screening : Use panels like Eurofins Cerep® to evaluate cross-reactivity with 50+ targets .

- Iterative Data Analysis : Apply qualitative research frameworks (e.g., triangulation of HPLC, bioactivity, and computational data) to identify outliers .

Q. Table 2: Biological Activity Comparison

| Study | Target | IC₅₀ (μM) | Contradiction Source |

|---|---|---|---|

| Study A (2021) | PDE4 | 0.12 | Assay buffer pH variance |

| Study B (2023) | MAO-B | 5.6 | Impurity in batch synthesis |

Q. What computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates ligand-protein interactions. The thiazole ring shows π-π stacking with kinase hinge regions (e.g., EGFR, PDB: 1M17).

- QSAR Models : Use descriptors like LogP (calculated: 1.8) and polar surface area (70 Ų) to correlate with IC₅₀ values .

- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates stable binding .

Q. How are structure-activity relationships (SARs) analyzed for thiazole-pyrrolidine hybrids?

Methodological Answer: SAR studies focus on:

- Thiazole Substituents : 4-Methyl groups enhance lipophilicity (LogP ↑ 0.5 units) but reduce solubility. Replace with polar groups (e.g., -OH) to balance .

- Pyrrolidine Modifications : Saturation of the imine bond (e.g., reducing to amine) decreases planarity, reducing kinase affinity by 10-fold .

- Bioisosteric Replacement : Substitute thiazole with triazole (e.g., 1,2,4-triazole) to improve metabolic stability .

Q. What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time .

- DoE (Design of Experiments) : Optimize parameters like stoichiometry (1.2 eq. amine) and mixing speed (1000 rpm) using Minitab® .

- In-line Analytics : PAT tools (e.g., ReactIR™) monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.